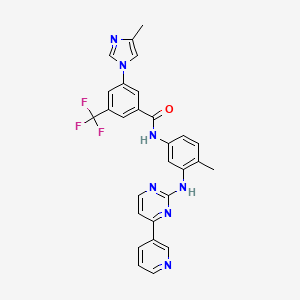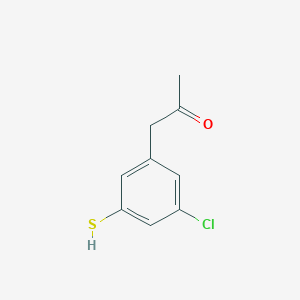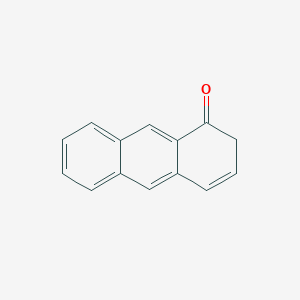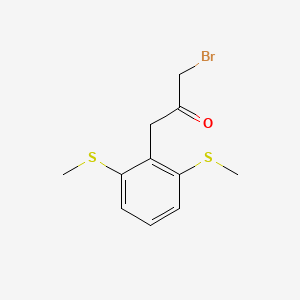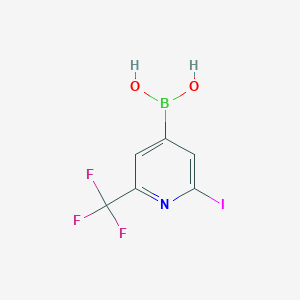
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromopropyl group, a chloro group, and an ethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene typically involves the halogenation of an appropriate benzene derivative. One common method is the bromination of 1-(2-chloro-3-ethoxyphenyl)propane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
科学的研究の応用
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the chloro and ethoxy groups can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(3-Bromopropyl)-3-ethoxybenzene: The position of the chloro group is different, which can affect its reactivity and applications.
1-(3-Bromopropyl)-2-ethoxybenzene:
Uniqueness
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.
特性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-chloro-3-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChIキー |
MYKNTFMDWNJLPG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1Cl)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


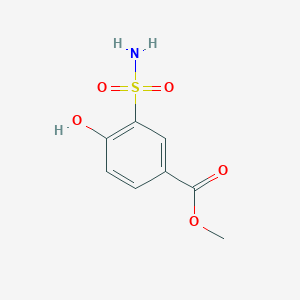
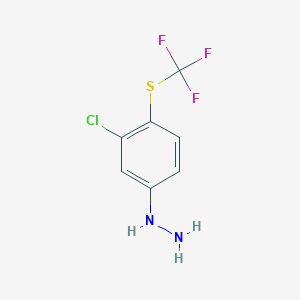

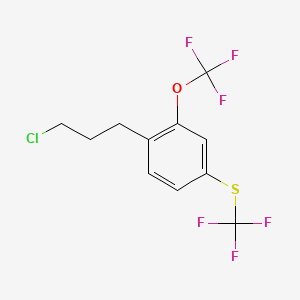
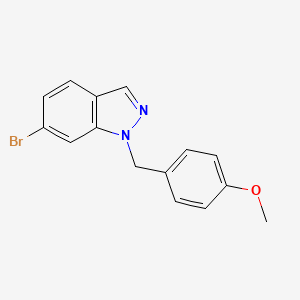
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
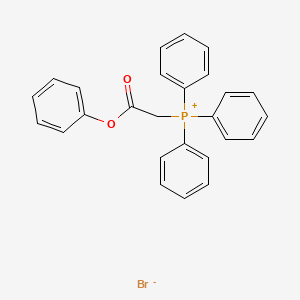
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)
